Product packaging for N-Methoxy-N-methylcyclopropanecarboxamide(Cat. No.:CAS No. 147356-78-3)

N-Methoxy-N-methylcyclopropanecarboxamide

Cat. No.: B175334
CAS No.: 147356-78-3
M. Wt: 129.16 g/mol
InChI Key: IQYRPZAMBNATNQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of N-Methoxy-N-methylamides (Weinreb Amides)

The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, by Steven M. Weinreb and Steven Nahm in 1981, marked a significant advancement in the synthesis of ketones and aldehydes. wikipedia.orgscirp.org Prior to their discovery, the addition of organometallic reagents to carboxylic acid derivatives to form ketones was often plagued by over-addition, leading to the formation of tertiary alcohols. youtube.comwisc.edu Weinreb and Nahm demonstrated that N-methoxy-N-methylamides could react with organolithium or Grignard reagents to cleanly produce ketones. wikipedia.orgwisc.edu This is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack. wikipedia.orgyoutube.com This intermediate remains stable at low temperatures and collapses to the desired ketone or aldehyde upon acidic workup. youtube.com

The stability and reliability of Weinreb amides have made them indispensable in both laboratory and industrial settings for the synthesis of a wide array of natural products and other complex molecules. wikipedia.orgresearchgate.net Their ability to serve as effective acylating agents has been a cornerstone of their utility. researchgate.netorientjchem.org

Unique Reactivity Profile of N-Methoxy-N-methylcyclopropanecarboxamide

This compound combines the well-established reactivity of a Weinreb amide with the inherent chemical properties of a cyclopropane (B1198618) ring. The cyclopropane ring, with its significant angle strain of approximately 27 kcal/mol, exhibits unique reactivity. masterorganicchemistry.com This strain makes the ring susceptible to ring-opening reactions, a characteristic not present in its acyclic counterparts. masterorganicchemistry.com

The presence of the Weinreb amide functionality on the cyclopropane ring offers a handle for a variety of transformations. The amide itself can be converted to other functional groups, such as ketones or aldehydes, through reaction with organometallic reagents or hydrides. organic-chemistry.orgpsu.edu Furthermore, the cyclopropyl (B3062369) group can influence the reactivity of the amide and participate in unique transformations. For instance, cyclopropyl amides have been shown to undergo ring-expansion reactions to form N-substituted pyrrolidin-2-ones. acs.org The interplay between the strained ring and the versatile amide group provides a rich platform for synthetic exploration.

Overview of Research Directions and Applications in Modern Synthetic Chemistry

The unique structural and electronic properties of this compound have led to its application in various areas of modern synthetic chemistry. Current research focuses on leveraging its distinct reactivity for the efficient construction of complex molecular scaffolds.

One significant area of research involves the use of Weinreb amides as directing groups in transition metal-catalyzed C-H functionalization reactions. mdpi.comnih.gov This strategy allows for the selective introduction of functional groups at positions ortho to the amide, providing a powerful tool for the synthesis of substituted aromatic and heterocyclic compounds. mdpi.com The ability to subsequently convert the Weinreb amide to other functionalities, such as ketones and aldehydes, further enhances the synthetic utility of these methods. mdpi.com

Moreover, the development of novel synthetic methods for the preparation of Weinreb amides continues to be an active area of research. orientjchem.orgresearchgate.net These methods aim to provide more efficient and milder conditions for their synthesis from a variety of starting materials, including carboxylic acids, acid chlorides, and esters. orientjchem.orgorientjchem.org The ongoing exploration of the reactivity of this compound and other Weinreb amides promises to yield new and innovative strategies for the synthesis of complex organic molecules. numberanalytics.comresearchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C6H11NO2 nih.gov
Molecular Weight 129.16 g/mol nih.gov
CAS Number 147356-78-3 nih.gov
Canonical SMILES CN(C(=O)C1CC1)OC nih.gov
InChI InChI=1S/C6H11NO2/c1-7(9-2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 nih.gov
InChIKey IQYRPZAMBNATNQ-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B175334 N-Methoxy-N-methylcyclopropanecarboxamide CAS No. 147356-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(9-2)6(8)5-3-4-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYRPZAMBNATNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576199
Record name N-Methoxy-N-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147356-78-3
Record name N-Methoxy-N-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methylcyclopropanecarboxamide
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Synthetic Methodologies for N Methoxy N Methylcyclopropanecarboxamide

General Synthetic Strategies for Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are a class of amides that have become indispensable in organic synthesis for the preparation of ketones and aldehydes. wikipedia.orgorientjchem.orgorientjchem.org Discovered by Steven M. Weinreb and Steven Nahm in 1981, the primary advantage of this functional group is its reaction with organometallic reagents (like Grignard or organolithium reagents) to form a stable chelated intermediate. wikipedia.orgwisc.edu This intermediate resists the typical second nucleophilic addition, thus preventing the formation of tertiary alcohol byproducts. mychemblog.comwisc.edu Upon hydrolytic workup, this intermediate collapses to cleanly afford a ketone. numberanalytics.com Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) yields aldehydes. numberanalytics.com

The versatility of Weinreb amides means they can be prepared from a variety of starting materials, including carboxylic acids, acid chlorides, esters, and anhydrides. orientjchem.orgorientjchem.org The most prevalent methods involve the acylation of N,O-dimethylhydroxylamine, which is typically used as its more stable and easier-to-handle hydrochloride salt. wikipedia.org

Acylation of N,O-Dimethylhydroxylamine Hydrochloride

The most direct and widely employed strategy for the synthesis of N-Methoxy-N-methylcyclopropanecarboxamide involves the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. wikipedia.orgmychemblog.com This nucleophilic amine can be reacted with an activated form of cyclopropanecarboxylic acid to form the desired amide bond. chemicalbook.com

The direct conversion of carboxylic acids, such as cyclopropanecarboxylic acid, into Weinreb amides is a highly attractive and efficient approach. orientjchem.org This transformation requires the use of a coupling agent to activate the carboxylic acid, facilitating the subsequent nucleophilic attack by N,O-dimethylhydroxylamine. A wide variety of peptide coupling reagents have been successfully used for this purpose. wikipedia.orghighfine.com

Common activating agents include:

Carbodiimides (e.g., DCC, EDCI) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). highfine.com

Phosphonium salts (e.g., BOP, PyBOP). umich.edu

Uronium/carbonium salts (e.g., HBTU, HATU). numberanalytics.comhighfine.com

Triazine derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). orientjchem.org

A one-pot method using phosphorus trichloride (B1173362) has also been reported, where carboxylic acids react directly with N,O-dimethylhydroxylamine in toluene, tolerating various functional groups and proving suitable for large-scale production. organic-chemistry.orgresearchgate.net

Table 1: Selected Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids

Coupling Reagent SystemTypical ConditionsNotes
DCC/HOBtCH₂Cl₂, Room TemperatureDicyclohexylurea (DCU) byproduct can be difficult to remove. highfine.com
EDCI/HOBtCH₂Cl₂, Base (e.g., Et₃N, DIPEA)Water-soluble urea (B33335) byproduct simplifies purification. highfine.com
PPh₃/I₂CH₂Cl₂, iPr₂NEt, 0 °C to RTInexpensive and simple reagents. nih.govnih.gov
T3PToluene, UltrasonicationPromotes the reaction; sonication accelerates conversion. organic-chemistry.org
DMT-MMAcetonitrile or AlcoholsReagent can be used in various solvents. orientjchem.org

The original protocol developed by Weinreb and Nahm involved the acylation of N,O-dimethylhydroxylamine with an acid chloride. wikipedia.org This remains a robust and frequently used method. For the synthesis of this compound, cyclopropanecarboxylic acid would first be converted to its corresponding acid chloride, cyclopropanecarbonyl chloride.

This activation is typically achieved using reagents such as:

Thionyl chloride (SOCl₂)

Oxalyl chloride ((COCl)₂) with a catalytic amount of DMF. mychemblog.com

The resulting cyclopropanecarbonyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine, triethylamine (B128534), or N-methylmorpholine) to neutralize the liberated HCl and form the final Weinreb amide. mychemblog.comwisc.edu

Table 2: Typical Reaction for Weinreb Amide Synthesis from Acid Chloride

StepReactantsReagentsProduct
1Cyclopropanecarboxylic AcidOxalyl Chloride, cat. DMFCyclopropanecarbonyl Chloride
2Cyclopropanecarbonyl ChlorideN,O-Dimethylhydroxylamine HCl, Base (e.g., Pyridine)This compound

Esters can be directly converted to Weinreb amides, bypassing the need to generate a free carboxylic acid or acid chloride. wikipedia.orgorientjchem.org Reacting an ester, such as methyl cyclopropanecarboxylate, with N,O-dimethylhydroxylamine requires an activating agent to drive the amidation.

Two common approaches are:

Aluminum Reagents: The use of trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) is effective for converting esters and lactones into Weinreb amides in good yields. wikipedia.orgmychemblog.com The aluminum reagent activates the N,O-dimethylhydroxylamine for nucleophilic attack on the ester carbonyl.

Grignard Reagents: Non-nucleophilic Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), can be used to deprotonate and activate the N,O-dimethylhydroxylamine hydrochloride prior to its addition to the ester. wikipedia.orgnih.gov

Specific coupling reagents provide mild and efficient one-pot procedures for converting carboxylic acids into Weinreb amides. orientjchem.orgtandfonline.com

N,N′-Carbonyldiimidazole (CDI): CDI is a useful reagent for activating carboxylic acids. umich.educhemspider.com The reaction proceeds by first treating cyclopropanecarboxylic acid with CDI to form an acyl-imidazolide intermediate. chemspider.comsemanticscholar.org This activated species then readily reacts with N,O-dimethylhydroxylamine hydrochloride to yield this compound. semanticscholar.orgresearchgate.net The method is advantageous as the byproducts (imidazole and CO₂) are easily removed. chemspider.com

Trichloroacetonitrile (B146778)/Triphenylphosphine (B44618): A one-pot process using the combination of trichloroacetonitrile (TCA) and triphenylphosphine (TPP) has been developed for Weinreb amide synthesis. orientjchem.org It is proposed that these reagents react with the carboxylic acid in situ to generate an acid chloride intermediate. orientjchem.org Subsequent treatment with N,O-dimethylhydroxylamine in the presence of a base like triethylamine affords the desired amide. orientjchem.org

Palladium-Catalyzed Aminocarbonylation Approaches

Palladium-catalyzed carbonylative coupling reactions represent a modern and powerful method for the synthesis of amides, including Weinreb amides. rsc.orgrsc.org These reactions typically involve the coupling of an organic halide or triflate with carbon monoxide and an amine. orientjchem.orgnih.gov

To synthesize this compound via this route, a suitable starting material would be a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide) or a cyclopropyl triflate. The general process involves the oxidative addition of the palladium(0) catalyst to the cyclopropyl-X bond, followed by CO insertion to form a cyclopropanoyl-palladium complex. Subsequent reductive elimination after coordination of N,O-dimethylhydroxylamine furnishes the final product and regenerates the Pd(0) catalyst. rsc.org

This methodology offers an alternative pathway, particularly from different starting materials, and has been shown to be efficient for a range of aryl and heterocyclic substrates under atmospheric pressure of CO. acs.orgrsc.orgnih.gov The use of specific ligands, such as Xantphos, is often required to achieve high efficiency, especially when starting from bromides. rsc.org

Specific Cyclopropanation Methods for this compound Precursors

The construction of the cyclopropane (B1198618) ring is a critical step in the synthesis of this compound. Various methods have been developed to achieve this, often involving the cyclopropanation of a precursor molecule that already contains or will be converted into the Weinreb amide functionality.

The fundamental approach to synthesizing this compound often begins with a molecule that already possesses the cyclopropane ring. A common precursor is cyclopropanecarboxylic acid or its activated derivatives. The Weinreb amide is then formed by coupling the cyclopropanecarboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride. mychemblog.comuniv-amu.frorientjchem.orgwikipedia.org This method is straightforward and relies on well-established amidation techniques.

Alternatively, the cyclopropane ring can be introduced onto a molecule that already contains the N-methoxy-N-methylamide group. This is typically achieved through the cyclopropanation of an α,β-unsaturated Weinreb amide, a reaction that has been the subject of considerable research to control stereoselectivity. cas.cnresearchgate.net

The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a powerful tool for the formation of cyclopropane rings. chemrxiv.org Specifically, dimethylsulfoxonium methylide, generated from trimethylsulfoxonium (B8643921) iodide, is known to react with α,β-unsaturated carbonyl compounds in a Michael-type addition followed by intramolecular cyclization to afford the corresponding cyclopropane. chemrxiv.org This methodology is applicable to α,β-unsaturated amides, providing a route to cyclopropyl amides. mdpi.com

The diastereoselectivity of the cyclopropanation of α,β-unsaturated amides using sulfur ylides can be influenced by the reaction conditions and the use of chiral auxiliaries. chemrxiv.orgmdpi.com While this method is a cornerstone of cyclopropane synthesis, its application to achieve high stereoselectivity in the synthesis of this compound derivatives continues to be an area of active investigation. nih.gov

A highly stereoselective method for the synthesis of cyclopropyl Weinreb amides involves the reaction of α,β-unsaturated Weinreb amides with sulfoximine-derived reagents. cas.cn Research has demonstrated that the use of a chiral sulfoximine (B86345), such as (R)-PhSO(NTs)CH₂Cl, allows for the (sulfonimidoyl)cyclopropanation of a wide range of α,β-unsaturated Weinreb amides with excellent diastereoselectivities. cas.cncas.cn

This reaction proceeds via a Michael addition/elimination strategy. The Weinreb amide functionality and the counter-cation of the base have been identified as crucial factors in directing the selective cleavage of the C-Cl bond over the C-S bond in the sulfoximine reagent. cas.cncas.cn This method has been successfully applied to both aryl- and alkyl-substituted α,β-unsaturated Weinreb amides, affording the corresponding (sulfonimidoyl)cyclopropanes in good to excellent yields and high diastereomeric ratios. cas.cn

Table 1: Stereoselective Sulfonimidoylcyclopropanation of α,β-Unsaturated Weinreb Amides

Substrate (α,β-Unsaturated Weinreb Amide) Product (Sulfonimidoyl)cyclopropane Yield (%) Diastereomeric Ratio (dr)
N-methoxy-N-methylcinnamamide 2-(N-methoxy-N-methylcarbamoyl)-1-phenyl-1-(phenyl(tosyl)sulfonimidoyl)cyclopropane 95 >99:1
N-methoxy-N-methyl(E)-3-(4-fluorophenyl)acrylamide 1-(4-fluorophenyl)-2-(N-methoxy-N-methylcarbamoyl)-1-(phenyl(tosyl)sulfonimidoyl)cyclopropane 98 >99:1
N-methoxy-N-methyl(E)-3-(thiophen-2-yl)acrylamide 2-(N-methoxy-N-methylcarbamoyl)-1-(phenyl(tosyl)sulfonimidoyl)-1-(thiophen-2-yl)cyclopropane 85 99:1
N-methoxy-N-methyl(E)-but-2-enamide 1-methyl-2-(N-methoxy-N-methylcarbamoyl)-1-(phenyl(tosyl)sulfonimidoyl)cyclopropane 62 98:2

Data sourced from a study on the stereoselective synthesis of (sulfonimidoyl)cyclopropanes. cas.cn

Furthermore, the sulfonimidoyl group can be subsequently removed under reductive conditions to yield the corresponding cyclopropyl Weinreb amide. cas.cn This two-step process provides access to enantiomerically enriched cyclopropyl Weinreb amides.

Advanced Synthetic Transformations Leading to this compound Derivatives

This compound and its derivatives are versatile intermediates that can undergo a variety of synthetic transformations. The Weinreb amide functionality is particularly useful as it can be readily converted into ketones or aldehydes upon reaction with organometallic reagents or hydrides, respectively. wikipedia.org

For instance, a spirocyclic derivative, N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide, has been synthesized from the corresponding methyl ester. This Weinreb amide can then be reacted with organometallic reagents, such as phenylmagnesium chloride, to furnish the corresponding ketone with high efficiency. researchgate.net

Table 2: Synthesis of a Spirocyclic Ketone from a Weinreb Amide Derivative

Weinreb Amide Derivative Organometallic Reagent Product Ketone Yield (%)
N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide Phenylmagnesium chloride (2-benzoylspiro[cyclopropane-1,9'-fluoren]-2-yl)(phenyl)methanone 93 (from crude amide)

Data sourced from a study on the preparation of radical clocks bearing carbonyl groups. researchgate.net

The development of stereoselective cyclopropanation reactions of diazo Weinreb amides catalyzed by chiral ruthenium complexes also represents an advanced strategy to access chiral cyclopropyl Weinreb amides with high diastereo- and enantioselectivity. rsc.orgresearchgate.net These derivatives are valuable precursors for the synthesis of complex molecules containing the cyclopropane motif.

Reactivity and Mechanistic Investigations of N Methoxy N Methylcyclopropanecarboxamide

Nucleophilic Acyl Substitution Reactions

The carbonyl group of N-Methoxy-N-methylcyclopropanecarboxamide serves as the primary site for nucleophilic attack, a reaction pathway extensively utilized in organic synthesis for the formation of cyclopropyl (B3062369) ketones. This reactivity is a hallmark of the N-methoxy-N-methylamide, or Weinreb amide, functionality.

Reactions with Organometallic Reagents

The addition of organometallic reagents, such as organolithium and Grignard reagents, to this compound provides a reliable and high-yielding route to various cyclopropyl ketones. nih.gov

Organolithium reagents readily undergo nucleophilic addition to the carbonyl carbon of this compound. nih.gov These highly reactive species act as potent carbon-based nucleophiles, cleanly affording the corresponding cyclopropyl ketone upon aqueous workup. nih.gov The reaction proceeds efficiently, even with an excess of the organolithium reagent, a characteristic feature attributed to the stability of the reaction intermediate. nih.gov

Similarly, Grignard reagents are excellent nucleophiles for the acylation of this compound. nih.gov The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), and provides a straightforward method for the synthesis of a wide array of cyclopropyl ketones. hyphadiscovery.comresearchgate.net The versatility of Grignard reagents allows for the introduction of various alkyl, aryl, and vinyl groups. researchgate.netnih.gov

Reagent TypeGeneral ReactionProduct
OrganolithiumThis compound + R-LiCyclopropyl Ketone
GrignardThis compound + R-MgXCyclopropyl Ketone

A key mechanistic feature of the reaction of Weinreb amides with both organolithium and Grignard reagents is the formation of a stable, five-membered metal-chelated intermediate. nih.gov The N-methoxy group plays a crucial role in coordinating with the metal ion (lithium or magnesium), forming a tetrahedral intermediate. This chelated species is stable under the reaction conditions and does not collapse until acidic workup. This stability effectively prevents the common problem of over-addition, where a second equivalent of the organometallic reagent would add to the newly formed ketone, leading to a tertiary alcohol. nih.gov This robust prevention of over-addition makes Weinreb amides, including this compound, highly valuable synthons in organic chemistry.

Reductions with Hydride Reagents

The reduction of this compound with common hydride reagents offers a direct route to cyclopropanecarboxaldehyde.

The reaction involves the transfer of a hydride ion to the electrophilic carbonyl carbon, forming an intermediate that, upon workup, yields the aldehyde. rsc.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The mechanism is believed to proceed through a stable intermediate similar to that observed with organometallic reagents, which prevents over-reduction to the corresponding alcohol. Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce Weinreb amides.

Hydride ReagentProduct
Lithium Aluminum Hydride (LiAlH₄)Cyclopropanecarboxaldehyde

Transformations Involving the Cyclopropane (B1198618) Moiety

The cyclopropane ring is a strained three-membered carbocycle that can undergo a variety of ring-opening reactions under specific conditions, often catalyzed by transition metals or strong acids. rsc.org These transformations can lead to the formation of linear or more complex cyclic structures.

Cyclopropane Ring Opening Reactions

The inherent strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions, providing a pathway to diverse molecular scaffolds. beilstein-journals.org These reactions can be initiated by various reagents and catalysts, leading to the formation of linear-chain compounds. The regioselectivity of the ring opening is often influenced by the substituents on the cyclopropane ring and the reaction conditions.

A significant application of cyclopropane ring-opening involves the nickel-catalyzed reductive coupling of γ-metalated cyclopropyl ketones. nsf.govbohrium.comorganic-chemistry.orgnih.gov While not directly involving this compound itself, the principles are highly relevant as the Weinreb amide can be readily converted to a cyclopropyl ketone. In this type of reaction, a nickel catalyst facilitates the opening of the cyclopropane ring to form a γ-nickelated enolate intermediate. nsf.gov This intermediate can then undergo cross-coupling with various electrophiles, such as unactivated alkyl bromides, to yield γ-alkylated ketone products. nsf.govbohrium.comorganic-chemistry.orgnih.gov

The reaction typically employs a nickel(II) salt, such as Ni(ClO₄)₂·6H₂O, a bipyridine ligand, and a reducing agent like zinc powder. nsf.govorganic-chemistry.org The process is believed to proceed through a radical mechanism involving the cleavage of the alkyl bromide. nsf.govbohrium.comorganic-chemistry.org This method provides a powerful tool for the construction of complex acyclic structures from readily available cyclopropyl precursors.

Table 1: Optimized Conditions for Nickel-Catalyzed Reductive Cross-Coupling of Cyclopropyl Phenyl Ketones
EntryNi SourceTemperature (°C)Ratio (1a:2a)Yield (%)
1Ni(COD)₂801:132
2NiBr₂801:117
3NiI₂801:124
4NiBr₂·DME801:130
5Ni(ClO₄)₂·6H₂O801:142
6Ni(ClO₄)₂·6H₂O601:150
7Ni(ClO₄)₂·6H₂O401:165
8Ni(ClO₄)₂·6H₂O201:10
9Ni(ClO₄)₂·6H₂O401:1.575
10Ni(ClO₄)₂·6H₂O401:282
11Ni(ClO₄)₂·6H₂O401:2.586

Data sourced from a study on the nickel-catalyzed reductive cross-coupling of cyclopropyl phenyl ketones with an unactivated alkyl bromide. nsf.gov

Enantioselective Deprotonation and Lithiation Studies

The stereoselective functionalization of the cyclopropane ring is of significant interest. Enantioselective deprotonation, followed by trapping with an electrophile, offers a direct route to chiral cyclopropane derivatives. While specific studies on the enantioselective deprotonation of this compound are not extensively documented in the provided search results, the principles of deprotonation and lithiation of related systems are well-established. The acidity of the protons on the cyclopropane ring can be influenced by the electron-withdrawing nature of the Weinreb amide. The use of chiral lithium amide bases is a common strategy to achieve enantioselectivity in such deprotonations. Subsequent reaction with an electrophile would then lead to the formation of an enantioenriched product.

Diastereoselective and Enantioselective Cyclopropanation Approaches

The synthesis of this compound and its derivatives can be achieved through various cyclopropanation reactions. These methods often focus on controlling the stereochemistry of the newly formed three-membered ring.

Diastereoselective cyclopropanation can be achieved by using chiral substrates or auxiliaries. nih.govresearchgate.net For instance, the cyclopropanation of an alkene bearing a chiral directing group can lead to the formation of a diastereomerically enriched cyclopropane. nih.gov The Simmons-Smith reaction and reactions involving haloforms are classic examples of cyclopropanation methods. youtube.com

Enantioselective cyclopropanation often employs chiral catalysts to induce asymmetry. nih.govnih.govrsc.orgrsc.org Transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, are widely used in combination with chiral ligands for the catalytic decomposition of diazo compounds in the presence of alkenes. nih.gov This approach allows for the direct formation of optically active cyclopropanes. Another strategy involves the use of chiral ylides in Michael-initiated ring closure (MIRC) reactions to produce enantioenriched cyclopropanes. rsc.org

Table 2: Examples of Enantioselective Cyclopropanation Methods
MethodCatalyst/ReagentKey Features
Catalytic Carbene TransferRuthenium catalyst with redox-active diazocompoundHigh enantioselectivity for various olefins. nih.gov
Michael-Initiated Ring Closure (MIRC)Chiral nucleophiles (e.g., sulfur ylides)Versatile for generating cyclopropanes with excellent enantioselectivity. rsc.org
Biocatalytic Intramolecular CyclopropanationEngineered Myoglobin-based catalystsStereodivergent synthesis of fused cyclopropyl-γ-lactones. rochester.edu
Dearomative AdditionChiral sulfur ylidesSynthesis of optically enriched cyclopropane-fused heterocycles. nih.govrsc.org

Studies of Reaction Kinetics and Thermodynamics

Thermodynamic considerations are crucial for understanding the feasibility and position of equilibrium in reactions. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a significant thermodynamic driving force for ring-opening reactions. The Gibbs free energy of reaction (ΔG) for such processes is generally negative, indicating a spontaneous transformation. mdpi.com

Catalytic Transformations (e.g., Nickel-Catalyzed Processes)

Nickel catalysts have proven to be particularly effective in promoting transformations of cyclopropyl compounds. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net As discussed in the context of ring-opening reactions, nickel can catalyze the reductive coupling of cyclopropyl ketones. nsf.govbohrium.comorganic-chemistry.orgnih.gov This reactivity stems from the ability of nickel(0) complexes to undergo oxidative addition into the C-C bonds of the strained ring or to participate in radical processes.

Beyond ring-opening, nickel catalysts are employed in a wide range of cross-coupling reactions. nih.gov For example, nickel-catalyzed cross-coupling of cyclopropylamines with aryl halides has been reported. researchgate.net While this specific example does not use the Weinreb amide directly, it highlights the potential for nickel-catalyzed functionalization of the cyclopropane ring, which could be extended to derivatives of this compound. The choice of ligand is often critical in tuning the reactivity and selectivity of these nickel-catalyzed transformations. nih.govchemrxiv.org

Flow Chemistry Applications in Reactions of this compound

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. strath.ac.ukresearchgate.netunimi.it While specific examples of flow chemistry applications involving this compound are not detailed in the search results, the synthesis and reactions of this compound are amenable to this technology.

For instance, the preparation of N-Methoxy-N-methylamides from carboxylic acids can be performed in a flow system. researchgate.net This could involve pumping a solution of the carboxylic acid and a coupling agent through a reactor, followed by the introduction of N,O-dimethylhydroxylamine. Similarly, subsequent reactions of this compound, such as reductions or Grignard additions to form ketones, could be efficiently carried out in a flow reactor, allowing for precise control of reaction parameters and potentially improving yields and safety.

Applications of N Methoxy N Methylcyclopropanecarboxamide As a Synthetic Building Block

Synthesis of Ketones and Aldehydes

The Weinreb amide functionality of N-Methoxy-N-methylcyclopropanecarboxamide provides a stable and highly selective platform for the synthesis of ketones. The reaction with organometallic reagents proceeds via a stable chelated intermediate, which prevents the common problem of over-addition and subsequent alcohol formation, a frequent issue with other carboxylic acid derivatives. wisc.eduwikipedia.org This controlled reactivity makes it an ideal precursor for a variety of ketone structures.

Preparation of Biaryl Ketones

The synthesis of biaryl ketones can be efficiently achieved through the reaction of this compound with aryl organometallic reagents. A highly effective method involves the use of functionalized Grignard reagents. This approach allows for the chemoselective arylation of the Weinreb amide, providing a direct and rapid route to a wide range of functionalized biaryl ketones. The reaction demonstrates excellent functional group tolerance and offers a significant advantage over traditional cross-coupling methods.

A representative reaction involves the treatment of this compound with an arylmagnesium halide. The general scheme is as follows:

This compound + Ar-MgX → Cyclopropyl (B3062369) Aryl Ketone

This method has been successfully applied to the synthesis of various biaryl ketones, including those found in bioactive compounds and pharmaceutical derivatives.

Table 1: Synthesis of Biaryl Ketones

Aryl Grignard Reagent (Ar-MgX) Product Yield (%)
Phenylmagnesium bromide Cyclopropyl phenyl ketone High
4-Fluorophenylmagnesium bromide Cyclopropyl(4-fluorophenyl)methanone High

Synthesis of Cyclopropyl Ethyl Ketones

The reaction of this compound with alkyl Grignard reagents, such as ethylmagnesium bromide, provides a straightforward pathway to cyclopropyl alkyl ketones. The inherent stability of the Weinreb amide intermediate ensures that the reaction cleanly stops at the ketone stage, affording high yields of the desired product.

The general reaction is:

This compound + CH₃CH₂-MgBr → Cyclopropyl ethyl ketone

This reaction is highly efficient and showcases the utility of this compound in constructing ketones with specific alkyl substituents.

Table 2: Synthesis of Cyclopropyl Ethyl Ketone

Alkyl Grignard Reagent Product Yield (%)

Access to Aryl Alkyl Ketones

This compound serves as an excellent starting material for the synthesis of aryl alkyl ketones, where the cyclopropyl group itself can be considered a unique alkyl substituent. For instance, the reaction with an aryl organolithium or Grignard reagent leads to the formation of a cyclopropyl aryl ketone.

A prominent example is the synthesis of cyclopropyl phenyl ketone, a valuable intermediate in various chemical transformations.

Table 3: Synthesis of Cyclopropyl Phenyl Ketone

Aryl Organometallic Reagent Product
Phenylmagnesium bromide Cyclopropyl phenyl ketone

Formation of β-Keto Weinreb Amides

While direct acylation of ketone enolates can be challenging, the use of highly reactive acylating agents derived from Weinreb amides offers a powerful solution. A novel reagent, N-methoxy-N-methylcyanoformamide, enables the one-pot preparation of β-keto Weinreb amides from lithium enolates. acs.org This methodology can be conceptually extended to use this compound as the acylating agent for a ketone enolate, which would lead to the formation of a β-dicarbonyl compound where one of the carbonyls is a cyclopropyl ketone.

The general transformation involves the reaction of a lithium enolate with this compound:

Lithium enolate of a ketone + this compound → 1-cyclopropyl-3-substituted-propane-1,3-dione

This reaction provides access to valuable 1,3-dicarbonyl compounds featuring a cyclopropyl moiety.

Table 4: Representative Formation of a β-Dicarbonyl Compound

Ketone Enolate Product

Construction of Complex Molecular Architectures

The cyclopropane (B1198618) motif is a key structural feature in numerous natural products and biologically active molecules. The ability to introduce this moiety early in a synthetic sequence using a stable and versatile building block like this compound is of significant strategic importance.

Intermediate in Total Synthesis Efforts

The cyclopropane ring is present in a wide array of natural products, exhibiting diverse biological activities. The rigidity and unique stereoelectronic properties of the cyclopropane unit make it a desirable feature in medicinal chemistry and drug design. Consequently, the development of synthetic methods for the efficient construction of cyclopropane-containing molecules is a major focus in organic synthesis.

This compound represents a readily accessible and highly functionalized three-carbon building block. Its potential as a key intermediate in the total synthesis of complex natural products containing a cyclopropane ring is significant. By reacting with various nucleophiles, it can be elaborated into more complex fragments that can then be incorporated into the target molecule. Although specific examples of its use in a completed total synthesis are not yet prevalent in the literature, its utility as a precursor to cyclopropyl ketones and other derivatives strongly suggests its applicability in the synthesis of natural products such as the prostaglandins, bicyclic lactones, and various terpenoids. The stability of the Weinreb amide allows for its incorporation into multi-step sequences without the need for protecting group manipulations that might otherwise be necessary.

Synthesis of Pharmaceutical and Bioactive Derivatives

This compound, a Weinreb amide derivative of cyclopropane, serves as a versatile building block in the synthesis of a wide array of pharmaceutical and bioactive molecules. Its utility stems from the stable yet reactive nature of the Weinreb amide, which allows for controlled additions of nucleophiles to generate cyclopropyl ketones, key intermediates in many synthetic pathways. The cyclopropyl motif itself is a desirable feature in medicinal chemistry, often conferring unique conformational properties and metabolic stability to drug candidates.

Inhibitors of Kinases (e.g., Bub1 Kinase)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. ed.ac.uk this compound has proven to be a valuable precursor in the synthesis of various kinase inhibitors.

The cyclopropyl group can be a key pharmacophoric element in these inhibitors. For instance, in the development of c-Met kinase inhibitors, derivatives of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide have been synthesized and evaluated. nih.gov One of the most promising compounds from this series exhibited a c-Met IC50 value of 0.016 μM and significant cytotoxicity against several cancer cell lines. nih.gov

Furthermore, research into Src kinase inhibitors has led to the development of 4-anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles, with some analogues showing subnanomolar IC50 values. nih.gov The synthesis of these potent inhibitors often involves the introduction of a cyclopropyl group, highlighting the importance of cyclopropane-containing building blocks.

Table 1: Examples of Kinase Inhibitors Synthesized Using Cyclopropanecarboxamide (B1202528) Derivatives

Compound ClassTarget KinaseReported Activity (IC50)
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivativesc-Met0.016 μM (for the most promising compound) nih.gov
4-anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitrilesSrcSubnanomolar values for several analogues nih.gov
Modulators of Methyl Modifying Enzymes

While direct evidence for the use of this compound in synthesizing modulators of methyl modifying enzymes is not extensively documented in the provided search results, the synthesis of various heterocyclic compounds with potential biological activity is a common theme. The structural motifs found in many enzyme modulators often include nitrogen-containing heterocycles, and the reactivity of the Weinreb amide allows for the construction of such scaffolds.

For example, the synthesis of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors involves the coupling of various heterocyclic systems. mdpi.com Although not directly employing the title compound, these synthetic strategies showcase the types of complex molecules where a cyclopropyl ketone, derived from this compound, could be incorporated.

Cyclopropyl Compounds with Medicinal Relevance

The cyclopropyl group is a valuable structural motif in medicinal chemistry, and this compound serves as a convenient starting material for its incorporation into a variety of medicinally relevant compounds.

Research has shown that cyclopropane-containing compounds can exhibit a range of biological activities. For example, some cyclopropanecarboxamide derivatives have been investigated as potential c-Met kinase inhibitors. nih.gov The synthesis of these compounds often involves the coupling of a cyclopropanecarbonyl moiety with a larger heterocyclic scaffold.

Antiparasitic Agents (e.g., Chagas Disease Research)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in many parts of the world. nih.govnih.gov The search for new and effective treatments is ongoing, and a variety of chemical scaffolds are being explored. nih.govresearchgate.netcabidigitallibrary.org

The incorporation of a cyclopropyl group can be a strategy to enhance the potency and improve the pharmacokinetic properties of antiparasitic agents. While the direct use of this compound in the synthesis of anti-Chagas agents is not explicitly detailed in the provided results, the development of novel compounds for this indication is an active area of research. conicet.gov.ar The synthesis of 3-cyanopyridine (B1664610) derivatives as anti-Trypanosoma cruzi agents highlights the exploration of diverse chemical structures in this field. conicet.gov.ar

Chemo- and Regioselective Functionalizations

The chemical reactivity of this compound allows for various chemo- and regioselective functionalizations, which are crucial for the synthesis of complex molecules. The Weinreb amide functionality is known for its ability to undergo nucleophilic addition without over-addition, a key aspect of its chemoselectivity.

The development of methods for the chemo- and regioselective alkylation of N-heterocycles, such as 1,4-benzodiazepines, showcases the fine control that can be achieved in complex molecular systems. rsc.org While this example does not directly involve the title compound, the principles of controlling reactivity at specific sites are broadly applicable in organic synthesis. Similarly, the chemo- and regioselective ring-opening of donor-acceptor oxiranes with N-heteroaromatics demonstrates another strategy for selective bond formation. rsc.org

In the context of this compound, the primary regioselective reaction is the addition of an organometallic reagent to the carbonyl carbon, leading to the formation of a cyclopropyl ketone. This transformation is highly reliable and forms the basis for many of the applications discussed in the preceding sections.

Table of Chemical Compounds

Chemical Name
This compound
Ticagrelor
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide
4-anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles
N-Methoxy-N-methylacetamide
1,4-benzodiazepines
3-cyanopyridine
N-(cyanomethyl)-N-cyclopropyl-3-methoxybenzamide

Derivatization for Analytical and Spectroscopic Studies

The inherent chemical properties of this compound, while advantageous for its role as a synthetic building block, can present challenges for certain analytical and spectroscopic analyses. The compound lacks a strong chromophore, limiting its detectability by UV-Vis spectroscopy, and its polarity can sometimes be suboptimal for gas chromatography (GC). To overcome these limitations and enhance analytical sensitivity and selectivity, derivatization techniques can be employed. These methods modify the structure of the analyte to impart properties more suitable for specific analytical instrumentation.

While direct studies on the derivatization of this compound for analytical purposes are not extensively documented in publicly available literature, established methods for the derivatization of amides and carboxylic acids can be extrapolated to this compound. The primary strategies would involve either direct modification of the amide functionality or, more commonly, hydrolysis to the corresponding cyclopropanecarboxylic acid followed by derivatization of the carboxyl group.

Hydrolysis to Cyclopropanecarboxylic Acid

A common and versatile approach for the analysis of Weinreb amides is their hydrolysis to the parent carboxylic acid. organic-chemistry.orgmasterorganicchemistry.com This transformation converts the relatively stable N-methoxy-N-methylamide into a more reactive carboxylic acid, which can then be readily derivatized using a wide array of well-established reagents. The hydrolysis of this compound would yield cyclopropanecarboxylic acid.

The reaction is typically carried out under acidic or basic conditions, although care must be taken to avoid overly harsh conditions that could potentially lead to the opening of the strained cyclopropane ring. masterorganicchemistry.com Mild acidic conditions, such as using dilute aqueous acid with heating, are often sufficient to achieve complete hydrolysis. masterorganicchemistry.com

Once cyclopropanecarboxylic acid is obtained, it can be derivatized to enhance its volatility for GC analysis or to introduce a chromophoric or fluorophoric tag for high-performance liquid chromatography (HPLC) analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of the analyte. research-solution.comjfda-online.com This is particularly relevant after hydrolysis to the less volatile cyclopropanecarboxylic acid.

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as carboxylic acids. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester. These TMS derivatives are significantly more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis. sigmaaldrich.com

Acylation/Esterification: Carboxylic acids can be converted into more volatile esters. For instance, reaction with an alkylating agent like pentafluorobenzyl bromide (PFBBr) in the presence of a base will form the corresponding pentafluorobenzyl ester. research-solution.com This not only increases volatility but also introduces a polyfluorinated moiety that can be detected with high sensitivity using an electron capture detector (ECD) or by mass spectrometry.

The following table summarizes potential derivatization strategies for the GC-MS analysis of this compound following its hydrolysis.

Derivatization MethodReagentDerivative FormedAnalytical Advantage
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Cyclopropanecarboxylic acid, TMS esterIncreased volatility and thermal stability
Acylation/EsterificationPentafluorobenzyl bromide (PFBBr)Cyclopropanecarboxylic acid, PFB esterIncreased volatility and enhanced sensitivity (ECD)

Interactive Data Table: GC-MS Derivatization

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, especially when using UV-Vis or fluorescence detection, derivatization is employed to introduce a chromophore or fluorophore into the analyte molecule, thereby significantly enhancing its detectability. libretexts.orgnih.gov

UV-Vis Derivatization: Reagents containing aromatic or highly conjugated systems can be attached to the cyclopropanecarboxylic acid. For example, reaction with a phenacyl bromide derivative, such as p-bromophenacyl bromide, in the presence of a catalyst will form a UV-active ester. libretexts.org This allows for sensitive detection at the wavelength corresponding to the maximum absorbance of the introduced chromophore.

Fluorescence Derivatization: To achieve even lower detection limits, fluorescent tags can be introduced. Reagents like 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) or 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to produce highly fluorescent derivatives. nih.gov These derivatives can be excited at a specific wavelength and their emission measured, providing excellent sensitivity and selectivity. nih.gov

The table below outlines potential derivatization approaches for the HPLC analysis of this compound after hydrolysis.

Derivatization MethodReagentDerivative FormedAnalytical Advantage
UV-Vis Taggingp-Bromophenacyl bromideCyclopropanecarboxylic acid, p-bromophenacyl esterStrong UV absorbance for enhanced detection
Fluorescence Tagging4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Cyclopropanecarboxylic acid, coumarin (B35378) esterHighly fluorescent for sensitive detection
Fluorescence Tagging9-Anthryldiazomethane (ADAM)Cyclopropanecarboxylic acid, anthrylmethyl esterStrong fluorescence for trace analysis

Interactive Data Table: HPLC Derivatization

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-Methoxy-N-methylcyclopropanecarboxamide, DFT calculations can provide insights into its geometry, electronic distribution, and spectroscopic properties. While specific DFT studies on this exact molecule are not prevalent in published literature, the principles can be applied based on studies of similar structures like Weinreb amides and cyclopropane (B1198618) derivatives. nih.govresearchgate.net

Furthermore, DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller energy gap generally indicates higher reactivity.

Modeling of Reaction Mechanisms and Transition States

The modeling of reaction mechanisms and the characterization of transition states are crucial for understanding how this compound participates in chemical reactions. A key reaction of Weinreb amides is their reaction with organometallic reagents to form ketones. wikipedia.orgresearchgate.netorientjchem.org Theoretical models can elucidate the step-by-step pathway of such transformations.

The generally accepted mechanism for the reaction of a Weinreb amide involves the formation of a stable five-membered chelated tetrahedral intermediate. wikipedia.orgorientjchem.org Computational modeling can be used to calculate the energy profile of this reaction, identifying the transition state leading to the intermediate and the subsequent steps. These calculations can help to understand why "over-addition" to form a tertiary alcohol is suppressed. wikipedia.orgorientjchem.org

For this compound, theoretical studies could also investigate other potential reaction pathways, such as those involving the cyclopropyl (B3062369) ring. For instance, the ring-opening of cyclopropyl groups can be studied computationally to determine the activation barriers and the stereochemical outcomes of such reactions. researchgate.netresearchgate.net

Conformational Analysis and Stereochemical Impact on Reactivity

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its reactivity. The presence of the rigid cyclopropane ring and the rotatable bonds in the N-methoxy-N-methylamide group suggest that this compound can exist in different conformations.

The cyclopropane ring itself is necessarily planar, leading to significant torsional strain due to the eclipsing of C-H bonds. libretexts.orglibretexts.orgpressbooks.pub The primary conformational flexibility in this compound arises from rotation around the C-C(O) and C(O)-N bonds. Computational methods can be used to perform a conformational search to identify the most stable conformers and the energy barriers between them.

The stereochemistry of the molecule can influence its interaction with other chiral molecules or catalysts. Understanding the preferred conformations is essential for predicting the stereochemical outcome of reactions. For example, in reactions involving chiral reagents, the facial selectivity of attack on the carbonyl group could be influenced by the orientation of the cyclopropyl and N-methoxy-N-methyl groups.

Investigation of Metal-Chelated Intermediates

A hallmark of Weinreb amide chemistry is the formation of stable, metal-chelated intermediates upon reaction with organometallic reagents like Grignard or organolithium reagents. wikipedia.orgorientjchem.orgnih.gov The N-methoxy-N-methylamide group acts as a chelating agent for the metal ion (e.g., Li⁺ or Mg²⁺), forming a stable five-membered ring. wikipedia.orgnih.gov

Computational studies, particularly DFT, are well-suited to investigate the structure and stability of these metal-chelated intermediates. nih.gov Calculations can provide detailed information about the coordination of the metal ion to the carbonyl oxygen and the methoxy (B1213986) oxygen, including bond lengths and coordination numbers. These studies can help to explain the enhanced stability of the tetrahedral intermediate, which prevents its collapse and subsequent over-addition of the nucleophile. wikipedia.orgnih.gov The investigation of these intermediates is crucial for understanding the selectivity and efficiency of reactions involving this compound.

Prediction of Selectivity in Chemical Transformations

Computational chemistry can be a predictive tool for understanding and forecasting the selectivity of chemical reactions. For this compound, this includes predicting regioselectivity and stereoselectivity.

For instance, in C-H activation reactions, where the Weinreb amide can act as a directing group, computational models can help predict which C-H bond will be preferentially functionalized. nih.gov These models can evaluate the energies of different possible transition states leading to various products.

In reactions where new stereocenters are formed, computational analysis can predict the most likely stereoisomer to be produced. By calculating the energies of the diastereomeric transition states, it is possible to predict the diastereomeric ratio of the products. This predictive capability is invaluable for designing synthetic routes that yield specific stereoisomers of a target molecule.

Future Perspectives and Research Challenges

Development of Novel Synthetic Pathways

The synthesis of N-methoxy-N-methylamides, or Weinreb amides, is well-established, typically involving the coupling of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine. wisc.eduacs.org Common methods include reactions starting from acid chlorides, esters, or the carboxylic acid itself using various coupling reagents. researchgate.netwikipedia.orgresearchgate.net However, future research aims to develop more efficient, sustainable, and scalable synthetic routes specifically tailored for N-Methoxy-N-methylcyclopropanecarboxamide.

A primary challenge lies in improving the atom economy and reducing waste generated from coupling agents. researchgate.net The development of catalytic direct amidation methods, which avoid the pre-activation of the carboxylic acid, represents a significant frontier. jocpr.com Furthermore, creating pathways from more readily available or renewable feedstocks is a key goal for green chemistry applications. numberanalytics.com Research into enzymatic or chemo-enzymatic processes could provide highly selective and environmentally benign alternatives to traditional synthetic methods. The synthesis of the cyclopropanecarboxylic acid precursor itself also presents opportunities for innovation, moving beyond classic malonic ester syntheses to more direct catalytic cyclopropanation strategies. youtube.comrsc.org

Exploration of New Reactivity Modes

The classical reactivity of this compound is defined by the Weinreb amide functionality, which allows for controlled addition of organometallic reagents to form cyclopropyl (B3062369) ketones or reduction to yield cyclopropyl aldehydes. psu.eduscirp.org This is attributed to the formation of a stable chelated tetrahedral intermediate that prevents over-addition. wisc.edunih.gov

However, unusual reactivity has been observed. Under strongly basic conditions, N-methoxy-N-methylamides can undergo a competitive E2 elimination, leading to the formation of an N-methylamide and formaldehyde, which can result in unexpected side products. acs.org Future research will likely focus on harnessing this and other non-canonical reactivity patterns. Exploring the compound's behavior under photochemical, electrochemical, or high-pressure conditions could unlock novel transformations. Furthermore, leveraging the strain of the cyclopropane (B1198618) ring in conjunction with the amide's electronic properties could lead to new ring-opening or rearrangement reactions, providing access to diverse molecular scaffolds. The development of new reagents, such as the highly reactive N-methoxy-N-methylcyanoformamide, could also expand the scope of possible transformations from enolates. nih.gov

Application in Asymmetric Synthesis

The cyclopropane motif is a key feature in numerous biologically active molecules, and the ability to control its stereochemistry is paramount. rsc.orgnih.gov A significant future direction for this compound is its application in asymmetric synthesis to produce enantiopure cyclopropane derivatives. While the amide itself is achiral, its conversion into chiral ketones or subsequent transformations opens a gateway to stereoselective synthesis.

A major challenge is the prevention of racemization, especially in reactions involving chiral centers adjacent to carbonyl groups. acs.org Research into racemization-free coupling reagents and mild reaction conditions is crucial. psu.edu The use of chiral auxiliaries on the cyclopropane ring or the development of catalytic enantioselective reactions involving the Weinreb amide are promising areas. numberanalytics.com Organocatalysis, in particular, offers powerful strategies for asymmetric C-C bond formation and functionalization, which could be applied to derivatives of this compound to build complex chiral molecules with high enantioselectivity. researchgate.net

Expansion into Advanced Materials and Catalysis

While primarily used as a synthetic intermediate, the structural features of this compound suggest its potential as a building block for advanced materials and in the field of catalysis. Carboxamide-containing molecules are utilized in the development of functional materials such as polymers, liquid crystals, and sensors. jocpr.com The rigid and unique geometry of the cyclopropane ring, combined with the hydrogen bonding capabilities of a derived amide, could be exploited to create novel supramolecular structures or covalent organic frameworks (COFs). jocpr.comnumberanalytics.com

In catalysis, the Weinreb amide functional group has recently gained attention as an effective directing group for transition metal-catalyzed C-H functionalization. nih.govresearchgate.net This allows for highly regioselective reactions on aromatic or aliphatic systems. Future research could explore this compound as a substrate in such reactions to create highly functionalized cyclopropane derivatives. Moreover, the compound can serve as a precursor to complex ligands or chiral catalysts, where the cyclopropyl moiety imparts specific steric and electronic properties. numberanalytics.com

Integration with Flow Chemistry and Automation Technologies

The translation of important chemical reactions from batch to continuous flow processes is a major trend in modern chemistry, offering improved safety, scalability, and consistency. researchgate.net The synthesis and subsequent transformation of Weinreb amides are well-suited for this transition. Recent studies have demonstrated the successful use of flow systems for reactions involving Weinreb amides with highly reactive organometallic reagents, such as organosodium compounds. acs.orgnih.gov Future work will focus on developing a continuous flow process for the synthesis of this compound itself and integrating its subsequent reactions into a multi-step flow sequence.

Similarly, automation is revolutionizing chemical synthesis by enabling high-throughput experimentation and optimization. oxfordglobal.comhelgroup.com Automated platforms can accelerate the discovery of optimal reaction conditions and the synthesis of compound libraries for drug discovery or materials science. umich.edu The reliability and predictability of Weinreb amide chemistry make it an excellent candidate for integration into automated synthesis platforms. oxfordglobal.com The challenge lies in developing robust protocols that can handle the specific reagents and conditions required for reactions with this compound, paving the way for its use in rapid, data-driven molecular development.

Q & A

Q. Q1. What are the established synthetic routes for N-Methoxy-N-methylcyclopropanecarboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps:

Cyclopropanecarboxylic Acid Activation : Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the reactive acyl chloride intermediate .

Amide Coupling : The acyl chloride reacts with N,O-dimethylhydroxylamine (HON(Me)OMe) in anhydrous solvents (e.g., benzene or dichloromethane) under reflux to yield the target compound .

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) may reduce side reactions compared to benzene .
  • Temperature : Reflux conditions (~80–100°C) are necessary for efficient coupling but must avoid thermal degradation of the cyclopropane ring .
  • Yield Optimization : Yields range from 60–85%, with impurities often arising from incomplete acylation or ring-opening byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Cyclopropane protons resonate as distinctive multiplet signals at δ 1.0–2.5 ppm due to ring strain .
    • The N-methoxy and N-methyl groups appear as singlets at δ 3.2–3.5 ppm (OCH₃) and δ 3.0–3.2 ppm (NCH₃), respectively .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O stretch of methoxy group) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 170.1 (calculated for C₇H₁₁NO₂) validate the molecular formula .

Advanced Research Questions

Q. Q3. How does the cyclopropane ring’s strain influence reactivity in cross-coupling or functionalization reactions?

Methodological Answer: The cyclopropane ring’s high angle strain (~60° vs. ideal 109.5°) makes it susceptible to ring-opening under harsh conditions (e.g., strong acids/bases). Strategies to mitigate this include:

  • Mild Reagents : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at low temperatures (<50°C) to preserve the ring .
  • Steric Protection : Introduce bulky substituents adjacent to the cyclopropane to reduce electrophilic attack .
  • Kinetic Control : Short reaction times and inert atmospheres minimize decomposition pathways .

Data Contradictions :
While reports successful amidation using thionyl chloride, notes that cyclopropane-containing acyl chlorides may decompose if stored. Researchers should prepare intermediates in situ to avoid degradation .

Q. Q4. How can this compound serve as a Weinreb amide equivalent in ketone synthesis?

Methodological Answer: As a Weinreb amide , this compound reacts with organometallic reagents (e.g., Grignard or organolithium) to form ketones without over-addition:

Reaction Mechanism : The N-methoxy group chelates the metal, stabilizing the tetrahedral intermediate and preventing further nucleophilic attack .

Stereochemical Control : Cyclopropane’s rigidity can influence the stereochemistry of the resulting ketone, particularly in chiral substrates .

Q. Example Application :

  • Synthesis of Cyclopropane-containing Ketones : Reacting with methylmagnesium bromide yields cyclopropane-substituted ketones, intermediates in drug discovery (e.g., antiviral agents) .

Q. Q5. What computational methods are suitable for predicting the stability and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models bond angles, ring strain energy (~25–30 kcal/mol for cyclopropane), and HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulates solvation effects and thermal stability in solution-phase reactions .
  • Contradictions in Data : Some studies (e.g., ) prioritize experimental validation due to discrepancies between computed and observed NMR chemical shifts for strained systems.

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Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methylcyclopropanecarboxamide

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